二甲基(辛基)硅烷

描述

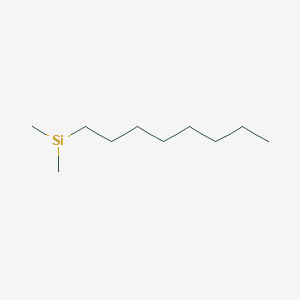

Dimethyl(octyl)silane, also known as n-octyldimethylsilane, has the chemical formula C<sub>10</sub>H<sub>24</sub>Si . It belongs to the class of organosilanes, which are compounds containing a silicon atom bonded to organic groups. The molecule consists of an octyl (C<sub>8</sub>H<sub>17</sub>) group attached to a silicon atom via two methyl (CH<sub>3</sub>) groups.

Synthesis Analysis

Dimethyl(octyl)silane can be synthesized through various methods, including hydrosilylation reactions or direct substitution of halosilanes with octyl Grignard reagents. These synthetic routes allow for the controlled introduction of the octyl group onto the silicon atom.Molecular Structure Analysis

The molecular structure of dimethyl(octyl)silane consists of a silicon atom (Si) bonded to two methyl groups (CH<sub>3</sub>) and an octyl group (C<sub>8</sub>H<sub>17</sub>). The arrangement of atoms results in a linear molecule.Chemical Reactions Analysis

Dimethyl(octyl)silane can participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. For example, it can react with water to form silanol groups on the surface, which can be useful for modifying solid substrates.Physical And Chemical Properties Analysis

- Density : Varies with temperature.

- Boiling Point : Approximately 188.2°C at 760 mmHg.

- Flash Point : Around 58.0°C.

- Solubility : Soluble in organic solvents.

- Reactivity : Can undergo hydrolysis and other chemical reactions.

科学研究应用

耐腐蚀性能

二甲基(辛基)硅烷在有机改性硅烷(Ormosil)涂层中使用时显示出增强耐腐蚀性能的潜力。对铝合金基底上的Ormosil薄膜的研究表明,包含二甲基和正辛基变体的烷基改性硅烷的掺入提高了涂层的疏水性和耐腐蚀性。这些特性随着更高的烷基改性硅烷浓度和更长的烷基链长度(Metroke, Gandhi, & Apblett, 2004)而增加。

氢硅烷化应用

在催化领域,二甲基(辛基)硅烷衍生物被用于氢硅烷化过程。例如,使用镍基催化剂进行烯烃与三级烷氧基和硅氧基取代硅烷(包括二甲基变体)的氢硅烷化表现出反马可夫尼科夫选择性。这个过程与工业应用相关,特别是在硅橡胶行业(Pappas, Treacy, & Chirik, 2016)。

有机硅烷表面改性

二甲基(辛基)硅烷在表面改性技术中发挥作用。例如,使用二甲基-辛基甲氧基硅烷对莱普尼特进行边缘改性的研究表明,不同的硅烷浓度、超声处理和老化时间影响了嫁接硅烷的数量。这些改性粘土通过各种技术表征,在各个领域(Daniel, Frost, & Zhu, 2008)具有潜在应用。

聚硅氧烷薄膜开发

研究还延伸到聚硅氧烷薄膜的开发。例如,具有末端Si-H键的不规则四支星形聚合物通过铂催化的氢硅烷化与特定环氧化合物改性,形成交联聚二甲基硅氧烷(PDMS)薄膜。这些薄膜通过各种光谱方法表征,在涂料和粘合剂中具有潜在应用(Cai & Weber, 2004)。

沸石中的硅烷官能化

用于水吸附应用的沸石中也采用二甲基(辛基)硅烷进行硅烷官能化。用二甲氧基二甲基硅烷和其他硅烷改性的沸石显示出改变的亲水行为,这对需要低温再生的吸附过程(Bonaccorsi, Bruzzaniti, Calabrese, & Proverbio, 2016)具有重要意义。

安全和危害

Dimethyl(octyl)silane is flammable and may form explosive mixtures with air. It can cause burns to eyes, skin, and mucous membranes. Containers may explode when heated.

未来方向

Research on silane coupling agents continues to explore novel modifications, improved performance, and better understanding of their mechanisms. Future efforts should focus on addressing technical obstacles and designing high-performance materials.

属性

InChI |

InChI=1S/C10H23Si/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJYIVBMFKWJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724002 | |

| Record name | Dimethyl(octyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(octyl)silane | |

CAS RN |

40934-68-7 | |

| Record name | Dimethyl(octyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

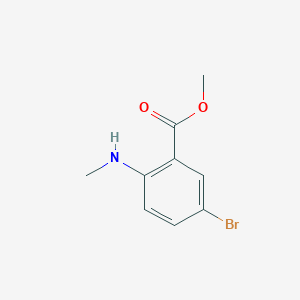

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)